Bienvenue dans la boutique en ligne BenchChem!

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

GABA aminotransferase mechanism-based inactivation stereochemistry-dependent pharmacology

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS 142035-00-5) is the racemic hydrochloride salt of a conformationally constrained, non-proteinogenic cyclic β-amino acid bearing a cyclohexene ring with cis-configured amino and carboxylic acid substituents at the 2- and 1-positions, respectively. The hydrochloride salt form (molecular formula C₇H₁₂ClNO₂, MW 177.63 g·mol⁻¹) is specifically supplied to enhance aqueous solubility and long-term storage stability relative to the free amino acid.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 142035-00-5
Cat. No. B1146827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride
CAS142035-00-5
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CC(C(C=C1)N)C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H
InChIKeyUQGIRSZIKGUXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS 142035-00-5) – Procurement-Relevant Chemical Identity and Basic Characteristics


cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS 142035-00-5) is the racemic hydrochloride salt of a conformationally constrained, non-proteinogenic cyclic β-amino acid bearing a cyclohexene ring with cis-configured amino and carboxylic acid substituents at the 2- and 1-positions, respectively . The hydrochloride salt form (molecular formula C₇H₁₂ClNO₂, MW 177.63 g·mol⁻¹) is specifically supplied to enhance aqueous solubility and long-term storage stability relative to the free amino acid . This compound serves as a versatile chiral building block in medicinal chemistry, foldamer science, and GABA-aminotransferase (GABA-AT) inhibitor research, where its rigid cyclohexene scaffold imposes stereoelectronic constraints not achievable with acyclic or saturated cyclic analogs [1].

Why Generic Substitution of cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS 142035-00-5) Is Not Scientifically Valid


Cyclic β-amino acids with ostensibly similar core structures cannot be interchanged without altering experimental outcomes, because the cis vs trans stereochemistry, ring size (cyclopentane vs cyclohexane), ring saturation (cyclohexene vs cyclohexane), and regioisomeric position of functional groups each independently dictate biological target engagement and secondary structure folding. The cis-2-amino-cyclohex-3-ene configuration is uniquely capable of acting as a time-dependent, irreversible mechanism-based inactivator of GABA-AT, whereas the corresponding trans isomer is merely a competitive reversible inhibitor [1]. In β-peptide foldamer design, the unsaturation in the cyclohexene side-chain of cis-ACHEC fine-tunes the H10/12 helical conformational behavior in ways that the saturated cis-ACHC analog does not [2]. These structural determinants mean that procurement of the correct CAS number (142035-00-5) with the specified cis configuration and hydrochloride salt form is non-negotiable for reproducible research.

Quantitative Differentiation Evidence for cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS 142035-00-5) vs. Closest Analogs


GABA-AT Inactivation Mechanism: cis Isomer Is an Irreversible Inactivator Whereas the trans Isomer Is Only a Competitive Reversible Inhibitor

In a direct head-to-head comparison using purified pig liver GABA-AT, cis-2-aminocyclohex-3-ene-1-carboxylic acid (compound 5, the free base of CAS 142035-00-5) exhibited time- and concentration-dependent, irreversible inactivation of the enzyme, whereas trans-2-aminocyclohex-3-ene-1-carboxylic acid (compound 6) showed no time-dependent inhibition and acted solely as a competitive reversible inhibitor [1]. The irreversible inactivation by the cis isomer was protected by the natural substrate GABA, confirming active-site-directed mechanism-based inactivation [1]. This mechanistic dichotomy is a direct consequence of the cis vs trans stereochemistry, which governs the binding orientation of the carboxylate and amino groups relative to the pyridoxal phosphate cofactor and the active-site lysine nucleophile (Lys-329) [1].

GABA aminotransferase mechanism-based inactivation stereochemistry-dependent pharmacology

GABA-AT Inactivation Kinetic Efficiency: 24-Fold Higher kinact for the 2,1-cis Regioisomer vs. the 3,4-cis Regioisomer

Within the same study using purified pig liver GABA-AT, the target regioisomer cis-2-aminocyclohex-3-ene-1-carboxylic acid (compound 5) displayed a kinact of 0.24 min⁻¹, compared with only 0.01 min⁻¹ for cis-3-aminocyclohex-4-ene-1-carboxylic acid (compound 3), representing a 24-fold higher maximum inactivation rate constant [1]. The second-order inactivation efficiency constant (kinact/KI) for compound 5 was 0.28 min⁻¹·mM⁻¹, approximately 67-fold higher than compound 3 (0.0042 min⁻¹·mM⁻¹), and equal to that of the clinical drug vigabatrin (0.28 min⁻¹·mM⁻¹) measured under identical conditions [1]. Furthermore, compound 5 exhibited a competitive Ki of 6 µM, indicating high-affinity active-site binding [1].

GABA-AT kinetics regioisomer comparison structure-activity relationship

β-Peptide Foldamer H10/12 Helix Formation: cis-ACHEC Enables Helical Folding Where Bicyclic diexo-ABHEC Fails

In a systematic foldamer study, β-peptide hexamers incorporating cis-2-aminocyclohex-3-ene carboxylic acid (cis-ACHEC, the building block derived from CAS 142035-00-5 after deprotection) with alternating backbone configuration afforded stable left-handed H10/12 helical secondary structure, as confirmed by ECD spectroscopy, long-range NOE NMR patterns, and ab initio quantum chemical optimization at the B3LYP/6-311G** level [1]. In contrast, the bicyclic analog diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (diexo-ABHEC), despite its higher hydrophobicity and structural rigidity, prevented small-diameter helix formation entirely, yielding only a circle-like fold with no detectable H10/12 helical character [1]. The saturated analog cis-ACHC also afforded H10/12 helices but exhibited conformational polymorphism with two interconverting folded states (major left-handed H10/12 and a minor H18/20 helix), whereas cis-ACHEC-containing foldamer 4 showed clean H10/12 helix formation without detectable polymorphism [1].

beta-peptide foldamer H10/12 helix conformational design

Hydrochloride Salt Form Provides Validated Aqueous Solubility vs. Poorly Soluble Free Base

The hydrochloride salt (CAS 142035-00-5) is documented as soluble in both water and DMSO at ambient temperature, appearing as a colourless solid with ≥97% purity [1]. The corresponding free amino acid (CAS 193673-65-3, C₇H₁₁NO₂, MW 141.17 g·mol⁻¹) lacks the ionic character of the hydrochloride and exhibits substantially lower aqueous solubility, consistent with the zwitterionic nature of unprotected β-amino acids [2]. This solubility differential is critical for aqueous-phase enzymatic assays, solid-phase peptide synthesis coupling steps, and in vitro pharmacological experiments where consistent compound dissolution directly impacts data reproducibility .

salt form selection aqueous solubility experimental formulation

(1R,2S)-Enantiomer Displays Anti-Candida albicans Activity Serving as a Lead for Systemic Antifungal BAY 10-8888

The (1R,2S)-enantiomer of 2-amino-3-cyclohexene-1-carboxylic acid, which can be obtained via enzymatic resolution of racemic cis-2-amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS 142035-00-5), was identified as possessing anti-Candida albicans activity in both in vitro assays and a mouse model of systemic candidiasis [1]. This compound served as the direct chemical starting point for a derivatization program that ultimately identified BAY 10-8888 [(1R,2S)-2-amino-4-methylene-cyclopentane-1-carboxylic acid], an antifungal agent with superior efficacy and tolerability [1]. The anti-Candida activity was later attributed to a dual mechanism: active accumulation via amino acid permeases and subsequent low-affinity inhibition of isoleucyl-tRNA synthetase, disrupting fungal protein biosynthesis [1]. The cyclohexene β-amino acid scaffold thus represents a validated antifungal pharmacophore distinct from azole and polyene classes [1].

antifungal Candida albicans isoleucyl-tRNA synthetase inhibition

Racemic cis-2-Aminocyclohex-3-enecarboxylate Is Resolvable to Enantiopure Building Blocks via Lipase-Catalyzed Kinetic Resolution with High Enantioselectivity (E > 100)

Racemic cis-2-aminocyclohex-3-enecarboxylic acid esters, directly derived from CAS 142035-00-5, are amenable to efficient enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B). The first direct enzymatic method for preparing enantiopure cis and trans alicyclic β-amino acid enantiomers was reported by Forró et al., achieving high enantioselectivities (E usually > 100) when reactions were performed with 0.5 equivalents of H₂O in diisopropyl ether at 65 °C [1]. The resolved products were obtained in good yields (≥42%) and could be easily separated, providing access to both (1R,2S)- and (1S,2R)-enantiomers of cis-2-aminocyclohex-3-enecarboxylic acid [1]. These enantiopure building blocks were subsequently employed in the synthesis of fluorinated alicyclic β-amino ester stereoisomers for medicinal chemistry applications [2]. The enantiopure cis- and trans-2-aminocyclohexenecarboxylic acids were prepared by enzymatic resolution of racemic substances and used as precursors for regio- and stereoselective hydroxylation and hydroxy-fluorine exchange [2].

enzymatic resolution enantiopure β-amino acid biocatalysis

Highest-Impact Application Scenarios for cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS 142035-00-5)


Mechanism-Based GABA-AT Inactivator Probe Development for Epilepsy and Addiction Research

The irreversible, active-site-directed GABA-AT inactivation uniquely conferred by the cis configuration (kinact = 0.24 min⁻¹, kinact/KI = 0.28 min⁻¹·mM⁻¹, matching vigabatrin efficiency) [1] makes this compound an essential pharmacological tool for studying GABAergic neurotransmission. Researchers investigating anticonvulsant or anti-addiction mechanisms can employ the racemic hydrochloride as a precursor to the active free amino acid, with the confidence that the trans isomer (which merely acts as a competitive reversible inhibitor) is absent when using CAS 142035-00-5 as the stereochemically defined starting material [1].

β-Peptide Foldamer Design Requiring Monomorphic H10/12 Helical Architecture

Foldamer chemists seeking to construct β-peptide helices that mimic the spatial organization of natural α-helical epitopes can incorporate cis-ACHEC residues to achieve clean left-handed H10/12 helix formation without the conformational polymorphism observed with saturated cis-ACHC building blocks [2]. The unsaturated cyclohexene side-chain in cis-ACHEC eliminates the conformational exchange between H10/12 and H18/20 helical states seen in cis-ACHC hexamers, providing a structurally homogeneous scaffold for studying helix-mediated protein-protein interactions or for designing helix-mimetic inhibitors [2].

Enantiopure Chiral Building Block Generation via Enzymatic Kinetic Resolution

Procurement of the racemic hydrochloride (CAS 142035-00-5) provides a cost-effective entry point for generating both (1R,2S)- and (1S,2R)-enantiomers of cis-2-aminocyclohex-3-enecarboxylic acid via CAL-B-catalyzed hydrolysis with demonstrated enantioselectivities exceeding E = 100 [3]. These enantiopure β-amino acids serve as versatile intermediates for synthesizing fluorinated analogs [4], hydroxylated derivatives, and conformationally constrained peptide mimetics, circumventing the higher cost and limited supplier availability of commercial enantiopure forms such as CAS 131783-54-5 or CAS 132487-40-2.

Antifungal Pharmacophore Exploration Targeting Isoleucyl-tRNA Synthetase

Building on the validated anti-Candida activity of the (1R,2S)-enantiomer, which acts through dual inhibition of amino acid uptake and isoleucyl-tRNA synthetase [5], medicinal chemistry teams can use the racemic hydrochloride as a starting scaffold for structure-activity relationship (SAR) campaigns. The cyclohexene ring provides sufficient conformational flexibility for mechanism-based enzyme inactivation while maintaining the rigid β-amino acid framework necessary for selective fungal transporter recognition, a combination not achievable with the fully saturated cyclohexane or smaller cyclopentane analogs [5].

Quote Request

Request a Quote for cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.